1-Benzyl-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Benzyl-2-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives, to which this compound belongs, are known to interact with various enzymes and proteins
Cellular Effects
It is known that pyrrolidine derivatives can influence cell function
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with succinic anhydride to form N-benzylsuccinimide, which is then subjected to hydrolysis to yield the desired product . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
1-Benzyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
1-Benzyl-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A structurally related compound with similar chemical properties but different biological activities.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but have different functional groups and applications.
Prolinol: Another pyrrolidine derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which imparts unique chemical and biological properties compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
1-benzyl-2-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-10(12(15)16)6-7-13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSEEMBEXHDLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109859-99-6 | |
Record name | 1-benzyl-2-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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